4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride
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Overview
Description
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride is a chemical compound with the molecular formula C13H13ClN2OS and a molecular weight of 280.78 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride typically involves the reaction of 1-benzothiophen-4-ylpiperazine with phosgene or a phosgene equivalent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those for the treatment of mental disorders.
Chemical Research: The compound is used in the development of new chemical entities and the study of reaction mechanisms.
Biological Studies: It is employed in biological research to investigate its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride can be compared with other similar compounds, such as:
1-(benzo[b]thiophen-4-yl)piperazine: This compound is an intermediate in the synthesis of brexpiprazole, a drug used for the treatment of mental disorders.
1-(1-benzothiophen-4-yl)piperazine hydrochloride: This compound is used in the preparation of piperazine-substituted benzothiophenes for the treatment of central nervous system diseases.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various applications in research and industry.
Properties
CAS No. |
2613386-39-1 |
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Molecular Formula |
C13H13ClN2OS |
Molecular Weight |
280.8 |
Purity |
95 |
Origin of Product |
United States |
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